2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an enone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and methoxybenzaldehyde under acidic conditions.
Formation of the Enone Moiety: Using a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Coupling Reactions: Combining the benzothiazole derivative with the enone under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the enone moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. Molecular targets could include enzymes or receptors specific to the biological pathway of interest.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative.
4-nitrobenzaldehyde: A simpler nitrophenyl compound.
Chalcones: Compounds with a similar enone moiety.
Uniqueness
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C19H15N3O6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15N3O6S/c1-27-14-7-8-15-16(10-14)29-19(20-15)21-17(23)11-28-18(24)9-4-12-2-5-13(6-3-12)22(25)26/h2-10H,11H2,1H3,(H,20,21,23)/b9-4+ |
InChI Key |
YUKBJLDBEOXWEE-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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